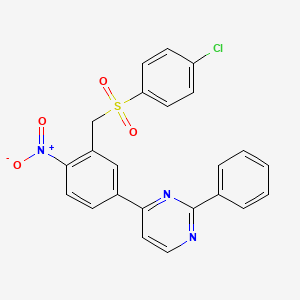
4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel pyrimidine derivatives has been explored in the context of developing compounds with potential cytotoxic activity. In one study, a series of 4-thiopyrimidine derivatives were synthesized using ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate as the starting material. The resulting compounds included ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate, {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanol, and 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine. These compounds were characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectroscopy, along with elemental analysis .
Another study focused on the regioselectivity of SNH reactions involving 3-nitro-1,5-naphthyridines and chloromethyl phenyl sulfone. The reactions yielded hydrogen-substitution products at the 4-position with high yield, demonstrating the intermediacy of 4-(phenylsulfonyl)chloromethyl σ adducts. This study also reported a convenient synthesis method for 2-N-methylamino-3-nitro-1,5-naphthyridine .
Molecular Structure Analysis
The molecular structures of the synthesized 4-thiopyrimidine derivatives were examined using single-crystal X-ray diffraction. The study revealed that the compounds crystallized in different space groups, with compound (2) crystallizing in the space group P-1 and compounds (3) and (4) in the space group P21/c. The conformation of the molecules was defined by the dihedral angles between the pyrimidine ring and the planes of the aryl substituents. Despite the only structural difference being the substituent at the 5-position of the pyrimidine ring, the compounds exhibited significantly different hydrogen-bond interactions, with compound (2) forming a one-dimensional chain that extends into a two-dimensional network .
Chemical Reactions Analysis
The study of 3-nitro-1,5-naphthyridines revealed that the reaction with the carbanion of chloromethyl phenyl sulfone is highly regioselective, leading to hydrogen-substitution products at the 4-position. The formation of 4-(phenylsulfonyl)chloromethyl σ adducts was confirmed by 1H NMR spectroscopy, indicating the potential for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and spectroscopic data. The presence of different substituents at the 5-position of the pyrimidine ring influenced the hydrogen-bonding patterns and, consequently, the physical properties of the compounds. The cytotoxicity assays performed on the 4-thiopyrimidine derivatives against various cell lines, including cancer and normal cell lines, provided insights into their chemical properties. Compound (4) was found to be non-toxic against CFPAC and HUVEC cell lines but showed weak activity against HeLa and K562 cell lines. In contrast, the presence of a hydroxy group in compound (3) significantly increased its cytotoxicity towards both cancer and normal cell lines .
Wissenschaftliche Forschungsanwendungen
Transparent Aromatic Polyimides
One of the scientific research applications of compounds related to 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-phenylpyrimidine includes the development of transparent aromatic polyimides with high refractive indices and small birefringences, as well as good thermomechanical stabilities. These polyimides were synthesized using a two-step thermal polycondensation process, displaying notable transparency and colorlessness with significant potential in various industrial applications (Tapaswi et al., 2015).
Cyclopalladation of Phenylpyrimidines
Another research area involves the cyclopalladation of phenylpyrimidines, including compounds structurally related to the chemical . This process has been characterized by NMR studies and involves selective metallation, leading to potential applications in material science and catalysis (Caygill, Hartshorn, & Steel, 1990).
Synthesis and Cytotoxic Activity of Pyrimidine Derivatives
Derivatives of pyrimidine, closely related to the target chemical, have been synthesized and studied for their cytotoxic activities against various cell lines. These studies provide insights into the structural and functional roles of substituents in pyrimidine derivatives, which can be crucial for developing therapeutic agents (Stolarczyk et al., 2018).
Anti-anoxic and Anti-lipid Peroxidation Activities
Research has also been conducted on 4-arylpyrimidine derivatives, which include compounds structurally similar to the target chemical. These derivatives have been shown to have anti-anoxic and anti-lipid peroxidation activities, suggesting their potential use in treating cerebral disorders and oxidative stress-related conditions (Kuno et al., 1992).
Antimicrobial Activities
Compounds structurally related to this compound have been evaluated for their antimicrobial activities. These studies are significant in the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Narendhar, Alagarsamy, & Krishnan, 2020).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can influence the compound’s stability, its interaction with its targets, and its overall efficacy. For instance, the presence of the sulfonyl group could potentially make the compound sensitive to changes in pH, as sulfonyl groups can undergo ionization under certain pH conditions.
Eigenschaften
IUPAC Name |
4-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4S/c24-19-7-9-20(10-8-19)32(30,31)15-18-14-17(6-11-22(18)27(28)29)21-12-13-25-23(26-21)16-4-2-1-3-5-16/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKOXGCXIDTDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)



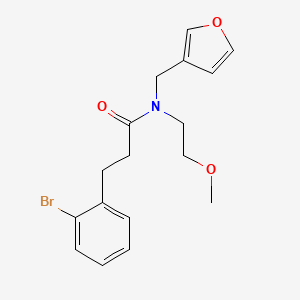
![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)

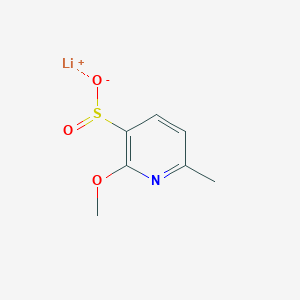
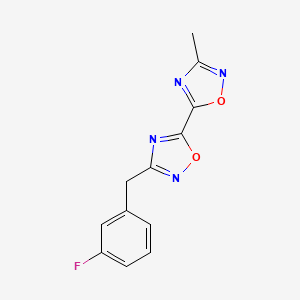
![2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B3017494.png)
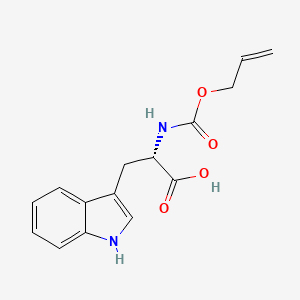
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)